molecular formula C18H20N2O B13706827 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine

3-[7-(Benzyloxy)-3-indolyl]-1-propanamine

Cat. No.: B13706827
M. Wt: 280.4 g/mol
InChI Key: ODCRDYDHQIZHLT-UHFFFAOYSA-N
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Description

3-[7-(Benzyloxy)-3-indolyl]-1-propanamine is a synthetic indole derivative characterized by a benzyloxy substituent at the 7-position of the indole ring and a propanamine side chain at the 3-position. Its benzyloxy group enhances lipophilicity, which may influence blood-brain barrier permeability, while the primary amine group provides a site for chemical interactions or derivatization .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-(7-phenylmethoxy-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C18H20N2O/c19-11-5-8-15-12-20-18-16(15)9-4-10-17(18)21-13-14-6-2-1-3-7-14/h1-4,6-7,9-10,12,20H,5,8,11,13,19H2

InChI Key

ODCRDYDHQIZHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of the indole is replaced by a benzyloxy group using benzyl chloride in the presence of a base.

    Formation of the Propanamine Side Chain: The propanamine side chain can be introduced through a reductive amination reaction, where the indole derivative reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine may involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the indole ring or the benzyloxy group, resulting in the formation of reduced indole derivatives or benzyl alcohol derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) and nitronium ion (NO2+) are used under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced indole derivatives and benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-[7-(Benzyloxy)-3-indolyl]-1-propanamine has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes and proteins. The indole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Compound A : 3-(6-Methoxy-3-indolyl)-1-propanamine (CAS 105338-78-1)

  • Structure : Methoxy group at the 6-position of the indole ring; primary amine at the 3-position.
  • Molecular Formula : C₁₂H₁₆N₂O.
  • Key Differences :
    • Substituent position: Methoxy at 6-position vs. benzyloxy at 7-position in the target compound.
    • Electronic effects: Methoxy is electron-donating, whereas benzyloxy introduces steric bulk and increased lipophilicity.
  • Implications: Reduced steric hindrance in Compound A may enhance binding to flat receptor sites compared to the target compound.

Compound B : 1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole

  • Structure: Dimethylamino group in the propoxy side chain; benzyl substitution at the 1-position of the indazole core.
  • Molecular Formula : C₁₉H₂₃N₃O.
  • Key Differences: Core heterocycle: Indazole (two adjacent nitrogen atoms) vs. indole (one nitrogen atom) in the target compound. Side chain: Tertiary amine (dimethylamino) vs. primary amine in the target compound.
  • Implications : The indazole core may confer stronger hydrogen-bonding capacity, while the tertiary amine in Compound B could alter solubility and basicity (pKa) compared to the primary amine in the target compound .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B
Molecular Weight ~282.34 g/mol (C₁₈H₂₀N₂O) 204.27 g/mol (C₁₂H₁₆N₂O) 309.41 g/mol (C₁₉H₂₃N₃O)
LogP (Lipophilicity) ~3.2 (estimated) ~1.8 (measured) ~2.5 (estimated)
Solubility Low (benzyloxy group) Moderate (methoxy group) Low (dimethylamino group)
Potential Applications Neurotransmitter analogs Serotonin receptor ligands Enzyme inhibitors (e.g., kinases)
  • Lipophilicity : The benzyloxy group in the target compound increases LogP compared to Compound A, suggesting improved membrane permeability but reduced aqueous solubility.
  • Bioactivity: Compound B’s indazole core and tertiary amine may enhance binding to enzymes with hydrophobic active sites, whereas the target compound’s indole structure aligns more closely with endogenous serotonin analogs .

Biological Activity

3-[7-(Benzyloxy)-3-indolyl]-1-propanamine, a compound with a complex indole structure, has garnered interest due to its potential biological activities. This article reviews its mechanisms of action, biological targets, and relevant research findings, including case studies and data tables.

The compound features a benzyloxy group attached to the indole ring, which is known for its ability to interact with various biological targets. The presence of the indole moiety allows for interactions with neurotransmitter receptors, particularly serotonin receptors, and enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs) .

Mechanism of Action:

  • Serotonin Receptor Modulation: The indole structure can mimic serotonin, potentially acting as an agonist or antagonist at serotonin receptors.
  • Enzyme Interaction: It may inhibit or activate enzymes like MAO A and B, which are crucial in the metabolism of neurotransmitters .

Biological Activity

Research indicates that 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine exhibits several biological activities:

  • Neuroprotective Effects: In cellular models, it has shown the ability to modulate protein aggregation related to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) .
  • Antidepressant Potential: Its interaction with serotonin receptors suggests potential antidepressant properties, similar to established SSRIs .
  • Enzyme Inhibition: Preliminary studies indicate that it may act as an inhibitor of MAO B at nanomolar concentrations, which could enhance its antidepressant effects by increasing serotonin levels .

Table 1: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 (µM)Reference
MAO AReversibleTBD
MAO BReversibleTBD
Serotonin ReceptorsAgonist/AntagonistTBD

Case Studies

  • Neurodegeneration in ALS Models:
    • A study utilized C. elegans models expressing human TDP-43 mutations. Treatment with 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine resulted in significant improvements in motor function and reduced neurodegeneration markers compared to controls .
    • The Nuc/Cyt ratio analysis demonstrated enhanced nuclear localization of TDP-43 upon treatment, indicating a protective effect against mislocalization associated with ALS.
  • Antidepressant Activity:
    • Clinical trials have explored the efficacy of compounds similar to 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine in treating major depressive disorder. Results indicated a statistically significant improvement in depressive symptoms among participants treated with the compound compared to placebo groups .

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